molecular formula C16H21NO B12548778 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- CAS No. 148258-44-0

2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)-

Cat. No.: B12548778
CAS No.: 148258-44-0
M. Wt: 243.34 g/mol
InChI Key: ABWBPOZDOXARFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- is a chemical compound with the molecular formula C19H23NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group and a propyl-2-propynylamino substituent on the tetrahydronaphthalene ring

Preparation Methods

The synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-naphthol as the starting material.

    Hydrogenation: The 2-naphthol undergoes hydrogenation to form 5,6,7,8-tetrahydro-2-naphthol.

    Amination: The tetrahydro-2-naphthol is then subjected to amination with propyl-2-propynylamine under suitable conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and signaling pathways.

Comparison with Similar Compounds

2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- can be compared with other similar compounds, such as:

    5,6,7,8-Tetrahydro-2-naphthol: Lacks the propyl-2-propynylamino substituent and has different chemical properties and applications.

    6-Hydroxytetralin: Another derivative of tetrahydronaphthalene with distinct biological activities.

    Rotigotine: A dopamine receptor agonist used in the treatment of Parkinson’s disease, which shares structural similarities but has different pharmacological effects.

The uniqueness of 2-Naphthalenol, 5,6,7,8-tetrahydro-7-(propyl-2-propynylamino)- lies in its specific substituents and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

148258-44-0

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

7-[propyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C16H21NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h1,6,8,12,15,18H,4-5,7,9-11H2,2H3

InChI Key

ABWBPOZDOXARFZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC#C)C1CCC2=C(C1)C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.